Product packaging for Chloranium nitrite(Cat. No.:CAS No. 65283-98-9)

Chloranium nitrite

Cat. No.: B14478512
CAS No.: 65283-98-9
M. Wt: 83.47 g/mol
InChI Key: VBLNIBQFYKCJPV-UHFFFAOYSA-M
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Description

Chloranium nitrite is a chemical compound of significant interest in advanced oxidation and disinfection chemistry research. It is postulated to serve as a potential source of both chloronium ions (ClH⁺) and nitrite ions (NO₂⁻), making it a valuable reagent for probing complex reaction pathways. In water treatment studies, the interactions between chlorine and nitrite species are a key area of investigation. Research indicates that hypochlorous acid (HOCl) can oxidize nitrite to nitrate, a process relevant for controlling nitrite levels in drinking water . Furthermore, the reaction between nitrite and hypochlorous acid can form highly reactive intermediates such as nitryl chloride (Cl-NO₂), which is known to cause nitration and chlorination of organic molecules like tyrosine . This makes this compound a compound of high utility for researchers modeling the formation of disinfection byproducts and studying inflammatory tissue damage mechanisms where such species may be generated endogenously. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH2NO2 B14478512 Chloranium nitrite CAS No. 65283-98-9

Properties

CAS No.

65283-98-9

Molecular Formula

ClH2NO2

Molecular Weight

83.47 g/mol

IUPAC Name

chloranium;nitrite

InChI

InChI=1S/ClH2.HNO2/c;2-1-3/h1H2;(H,2,3)/q+1;/p-1

InChI Key

VBLNIBQFYKCJPV-UHFFFAOYSA-M

Canonical SMILES

N(=O)[O-].[ClH2+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloranium nitrite typically involves the reaction of chloranium chloride with sodium nitrite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Chloranium chloride} + \text{Sodium nitrite} \rightarrow \text{this compound} + \text{Sodium chloride} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Chloranium nitrite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chloranium nitrate under specific conditions.

    Reduction: It can be reduced to form chloranium chloride and other by-products.

    Substitution: The nitrite group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Chloranium nitrate

    Reduction: Chloranium chloride

    Substitution: Various substituted chloranium compounds

Scientific Research Applications

Chloranium nitrite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studies have explored its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic uses.

    Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloranium nitrite involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the conditions. The nitrite ion can participate in redox reactions, leading to the formation of reactive nitrogen species that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Nitrite Compounds

Structural and Chemical Properties

Compound Formula Molecular Weight (g/mol) Solubility (H₂O) Stability Key Applications
Sodium Nitrite NaNO₂ 69.00 820 g/L (20°C) Stable in dry conditions; decomposes at >320°C Food preservation, corrosion inhibition
Potassium Nitrite KNO₂ 85.10 281 g/L (20°C) Hygroscopic; decomposes at ~350°C Laboratory reagent, dye synthesis
Ammonium Nitrite NH₄NO₂ 64.04 150 g/L (20°C) Unstable; decomposes explosively at >60°C Explosives, niche chemical synthesis
Chloranium Nitrite NH₄Cl(NO₂) ~97.49 (hypothetical) Moderate (predicted) Likely unstable; sensitive to moisture and heat Hypothetical: Nitrosation reactions, niche industrial processes

Key Observations :

  • Sodium and Potassium Nitrites : Highly stable and water-soluble, making them ideal for food preservation (e.g., inhibiting Clostridium spores in processed meats) .
  • Ammonium Nitrite : Extreme instability limits its use to controlled environments, contrasting with this compound’s predicted but unverified stability .
  • This compound: Hypothetical decomposition pathways may involve release of chlorine gas (Cl₂) or nitrosyl chloride (NOCl), posing unique handling challenges compared to alkali metal nitrites .
Antimicrobial Activity
  • Sodium Nitrite : At 100–150 ppm, inhibits Clostridium sporogenes spore germination in meat products for 24–48 hours, regardless of fat content .
  • This compound: Potential antimicrobial effects could arise from nitrite ions (NO₂⁻) and chlorine derivatives, but synergistic or antagonistic interactions between NH₄⁺, Cl⁻, and NO₂⁻ remain unstudied.
Reactivity with Organic Matter
  • Nitrosation: Sodium nitrite reacts with amines in acidic conditions to form carcinogenic N-nitroso compounds (e.g., nitrosamines) . This compound may exhibit similar reactivity, with added complexity from chloride ions influencing reaction pathways .
  • Oxidation : Unlike sodium nitrite, this compound’s chlorine component could enhance oxidative damage to microbial cells, akin to hypochlorous acid (HOCl) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying Chloranium nitrite in environmental samples?

  • Methodological Answer : The Griess reagent method is widely used for nitrite detection, involving diazotization reactions under acidic conditions to form a colored azo compound measurable via spectrophotometry . For complex matrices (e.g., seawater), cadmium-copper reduction columns can pre-process samples to reduce nitrate to nitrite, enabling sequential analysis . Calibration with certified reference materials and validation via spike-recovery experiments are critical to ensure accuracy .

Q. How should researchers prepare and store this compound samples to minimize degradation?

  • Methodological Answer : Samples should be stored at ≤−20°C in amber glass vials to prevent photodegradation. For aqueous solutions, acidification to pH <2 (using HCl) inhibits microbial activity. Freeze-thaw cycles must be avoided, as they can alter nitrite stability . Long-term storage studies recommend periodic re-analysis to confirm stability, with deviations >5% warranting protocol revisions .

Q. What statistical approaches are recommended for analyzing variability in this compound datasets?

  • Methodological Answer : Use one-way ANOVA with Bonferroni correction for multi-group comparisons, especially when assessing temporal or spatial variability . For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are advised. Reporting effect sizes (e.g., Cohen’s d) alongside p-values enhances interpretability .

Advanced Research Questions

Q. How can isotopic analysis (δ<sup>18</sup>O) elucidate this compound’s biogeochemical cycling in anaerobic environments?

  • Methodological Answer : Denitrifier-based methods (e.g., Pseudomonas aureofaciens) convert nitrite to N2O, enabling δ<sup>18</sup>O measurement via isotope ratio mass spectrometry (IRMS). Calibration against internationally recognized standards (e.g., USGS-34) is essential. Note that oxygen exchange between nitrite and water during analysis requires correction using equilibration factors derived from controlled experiments .

Q. What experimental designs resolve contradictions in this compound’s role in microbial nitrogen pathways (e.g., DNRA vs. denitrification)?

  • Methodological Answer : Chemostat enrichments with controlled C/N ratios and nitrite concentrations can isolate microbial pathways. Isotopic labeling (e.g., <sup>15</sup>N-nitrite) tracks pathway-specific products (e.g., NH4<sup>+</sup> for DNRA, N2O for denitrification). Metagenomic profiling (e.g., nirS/nirK gene quantification) complements process-level data .

Q. How do environmental variables (e.g., pH, dissolved oxygen) influence this compound’s stability and reactivity in aquatic systems?

  • Methodological Answer : Controlled mesocosm experiments with real-time sensors (e.g., optical nitrite probes) can monitor dynamic changes. For pH effects, buffer-adjusted batch reactors (pH 5–9) are incubated under anoxic vs. oxic conditions. Rate constants for nitrite decay are derived using pseudo-first-order kinetics models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between field-measured and lab-modeled this compound concentrations?

  • Methodological Answer : Cross-validate field data with alternative detection methods (e.g., ion chromatography vs. Griess assay) to rule out analytical bias. Model recalibration using site-specific parameters (e.g., organic carbon content, microbial biomass) improves predictive accuracy. Spatial heterogeneity in field samples necessitates stratified random sampling .

Q. What steps mitigate interference from sulfides during this compound quantification in sulfidic environments?

  • Methodological Answer : Pre-treat samples with zinc acetate to precipitate sulfides, followed by centrifugation/filtration. The cadmium-copper reduction method is sulfide-resistant but requires periodic column reactivation with CuSO4 to maintain efficiency .

Methodological Best Practices

  • Sample Replication : Include triplicate measurements for each sample, with blanks and spikes in every batch .
  • Data Transparency : Publish raw datasets and analytical protocols as supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Document institutional review board (IRB) approvals for studies involving biological samples, with explicit consent for data sharing .

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